5-Fluor-2'-Desoxycytidin
Übersicht
Beschreibung
5-Fluor-2’-Desoxycytidin (FdCyd) ist ein Fluoropyrimidin-Nukleosid-Inhibitor der DNA-Methylierung. Es ist bekannt für seine Fähigkeit, die DNA-Methyltransferase zu hemmen, ein Enzym, das für die Addition von Methylgruppen an die DNA verantwortlich ist, was zur Gen-Silencing führen kann . FdCyd wird durch Cytidin-Deaminase abgebaut und weist eine bessere wässrige Stabilität im Vergleich zu anderen ähnlichen Verbindungen wie Decitabin oder Azacitidin auf .
Präparationsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Fluor-2’-Desoxycytidin beinhaltet typischerweise die Fluorierung von 2’-Desoxycytidin. Eine gängige Methode beinhaltet die Verwendung von Fluorierungsmitteln wie Diethylaminoschwefeltrifluorid (DAST) oder Deoxo-Fluor. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Fluorierung an der 5-Position des Cytidinrings sicherzustellen .
Industrielle Produktionsmethoden
Die industrielle Produktion von 5-Fluor-2’-Desoxycytidin beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Der Prozess umfasst die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Qualitätskontrolle .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2’-deoxycytidine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of fluorinated nucleosides.
Biology: Employed in studies of DNA methylation and gene expression.
Industry: Utilized in the development of diagnostic tools and assays for detecting DNA methylation patterns.
Wirkmechanismus
Target of Action
5-Fluoro-2’-deoxycytidine (FCdR) primarily targets DNA methyltransferases (DNMTs) . DNMTs are enzymes that add a methyl group to the DNA molecule, which can change the activity of a DNA segment without changing its sequence. FCdR forms a covalent link with the cysteine residue in the active site of DNMT . It also targets thymidylate synthase , an enzyme that is crucial for DNA synthesis and repair .
Mode of Action
FCdR is a DNA methylation inhibitor . It works by inhibiting the activity of DNMTs, thereby preventing the addition of a methyl group to the DNA molecule . This can lead to the reactivation of tumor suppressor genes that have been silenced by methylation, thereby inhibiting the proliferation of cancer cells . FCdR also binds to and inhibits thymidylate synthase, thereby reducing the production of thymidine monophosphate, which leads to depletion of thymidine triphosphate . This inhibits DNA synthesis and cell division .
Biochemical Pathways
FCdR affects the DNA methylation pathway and the DNA damage response pathway . By inhibiting DNMTs, FCdR prevents the methylation of DNA, which can lead to the reactivation of genes that have been silenced by methylation . This can result in the inhibition of cancer cell proliferation . FCdR also activates the DNA damage response pathway, leading to the inhibition of cancer cells at the G2/M checkpoint .
Pharmacokinetics
The oral bioavailability of FCdR is approximately 4% . When coadministered with tetrahydrouridine (THU), a cytidine deaminase inhibitor, the exposure to FCdR increases and the oral bioavailability improves from less than 1% to 24% . The half-life of FCdR ranges between 22 and 56 minutes, and its clearance is approximately 15 mL/min/kg .
Result of Action
The primary result of FCdR’s action is the inhibition of cancer cell proliferation . By inhibiting DNA methylation and activating the DNA damage response pathway, FCdR can prevent the proliferation of cancer cells . It has been found to be particularly effective against certain types of cancer cells, such as the HCT116 colon cancer cell line .
Action Environment
The action of FCdR can be influenced by various environmental factors. For example, the presence of other drugs, such as THU, can significantly increase the bioavailability of FCdR . The specific type of cancer cells can also influence the efficacy of FCdR. For instance, the HCT116 colon cancer cell line is much more sensitive to FCdR compared to other sarcoma cell lines .
Safety and Hazards
Zukünftige Richtungen
Following promising responses to the DNA methyltransferase (DNMT) inhibitor 5-fluoro-2′-deoxycytidine (FdCyd) combined with tetrahydrouridine (THU) in phase 1 testing, a non-randomized phase 2 study was initiated to assess response to this combination in patients with advanced solid tumor types for which tumor suppressor gene methylation is potentially prognostic . Further study of FdCyd+THU is potentially warranted in urothelial carcinoma but not NSCLC or breast or H&N cancer .
Biochemische Analyse
Biochemical Properties
5-Fluoro-2’-deoxycytidine is a mechanism-based DNA cytosine-5 methyltransferase (DNMT) inhibitor . It forms a covalent link with the cysteine residue in the active site of DNMT . As a prodrug, it is converted by intracellular deaminases to the cytotoxic agent 5-Fluorouracil (5-FU) . 5-FU is subsequently metabolized to active metabolites including 5-fluoro-2’-deoxyuridine monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) .
Cellular Effects
5-Fluoro-2’-deoxycytidine treatment inhibits cell proliferation, particularly in cancer cells . It inhibits cells at the G2/M checkpoint and up-regulates the expression of multiple cancer-related genes . This could be due to its inhibitory activity towards DNA methylation . Furthermore, it activates the DNA damage response pathway .
Molecular Mechanism
5-Fluoro-2’-deoxycytidine exerts its effects at the molecular level through several mechanisms. FdUMP, a metabolite of 5-Fluoro-2’-deoxycytidine, binds to and inhibits thymidylate synthase . This reduces the production of thymidine monophosphate, leading to depletion of thymidine triphosphate . This inhibits DNA synthesis and cell division . FUTP, another metabolite, competes with uridine triphosphate for incorporation into the RNA strand, leading to an inhibition of RNA and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2’-deoxycytidine change over time . It is rapidly and sequentially converted to 5-fluoro-2’-deoxyuridine, 5-fluorouracil, and 5-fluorouridine . It undergoes substantial first-pass catabolism by cytidine deaminase to potentially toxic metabolites that do not inhibit DNA methyltransferase .
Dosage Effects in Animal Models
In animal models, the effects of 5-Fluoro-2’-deoxycytidine vary with different dosages . Mice were dosed intravenously or orally with 25 mg/kg 5-Fluoro-2’-deoxycytidine with or without coadministration of 100 mg/kg tetrahydrouridine . The oral bioavailability of 5-Fluoro-2’-deoxycytidine alone was approximately 4% .
Metabolic Pathways
5-Fluoro-2’-deoxycytidine is involved in several metabolic pathways . It can be metabolized to 5-fluoro-2’-deoxyuridylate, a potent inhibitor of thymidylate synthase, by two pathways . The first is deamination of 5-Fluoro-2’-deoxycytidine to 5-fluoro-2’-deoxyuridine by cytidine deaminase followed by phosphorylation to FdUMP . The second pathway is phosphorylation of 5-Fluoro-2’-deoxycytidine by deoxycytidine kinase to 5-fluoro-2’-dCMP followed by deamination by cytidylate deaminase to FdUMP .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2’-deoxycytidine typically involves the fluorination of 2’-deoxycytidine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure the selective fluorination at the 5-position of the cytidine ring .
Industrial Production Methods
Industrial production of 5-Fluoro-2’-deoxycytidine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Fluor-2’-Desoxycytidin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um 5-Fluor-2’-Desoxyuridin zu bilden.
Reduktion: Reduktionsreaktionen können es in seine Stammverbindung, 2’-Desoxycytidin, zurückverwandeln.
Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der 5-Fluor-Position.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:
Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Nukleophile: Wie Ammoniak oder Amine für Substitutionsreaktionen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind 5-Fluor-2’-Desoxyuridin und 2’-Desoxycytidin, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
5-Fluor-2’-Desoxycytidin hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Wird als Reagenz in der synthetischen organischen Chemie zur Herstellung von fluorierten Nukleosiden verwendet.
Biologie: Wird in Studien zur DNA-Methylierung und Genexpression eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-Fluor-2’-Desoxycytidin beinhaltet seine Einarbeitung in die DNA, wo es die DNA-Methyltransferase hemmt. Diese Hemmung verhindert die Addition von Methylgruppen an Cytosinreste in der DNA, was zur Reaktivierung stillgelegter Gene führt. Die Verbindung wird durch Cytidin-Deaminase metabolisiert, um 5-Fluor-2’-Desoxyuridin zu bilden, das zusätzlich zu seinen zytotoxischen Wirkungen beiträgt .
Vergleich Mit ähnlichen Verbindungen
5-Fluor-2’-Desoxycytidin wird häufig mit anderen DNA-Methyltransferase-Inhibitoren verglichen, wie z.B.:
5-Fluoruracil: Ein Thymidylatsynthase-Inhibitor, der aus 5-Fluor-2’-Desoxycytidin metabolisiert wird und in der Krebstherapie weit verbreitet ist.
Die Einzigartigkeit von 5-Fluor-2’-Desoxycytidin liegt in seiner besseren wässrigen Stabilität und seiner doppelten Rolle als DNA-Methyltransferase-Inhibitor und Vorläufer von 5-Fluoruracil, was es zu einer vielseitigen Verbindung sowohl in der Forschung als auch in therapeutischen Anwendungen macht .
Eigenschaften
IUPAC Name |
4-amino-5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYKCXHJJGMAEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)F)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860075 | |
Record name | 4-Amino-1-(2-deoxypentofuranosyl)-5-fluoropyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50860075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10356-76-0 | |
Record name | FCdR | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48006 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.